2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-6-7-17(15(3)11-13)24(22,23)19-9-8-16-12-21-10-4-5-14(2)18(21)20-16/h4-7,10-12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKOFCKTDZDTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethylbenzenesulfonyl chloride with 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antitumor agent and antimicrobial agent . Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit promising activities against various cancer cell lines and bacterial strains.
Antitumor Activity
- Mechanism of Action : Studies have shown that compounds containing the imidazo[1,2-a]pyridine moiety can induce apoptosis in cancer cells. The presence of the benzenesulfonamide group enhances solubility and bioavailability, making these compounds suitable candidates for further development.
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Case Studies :
- A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects against breast cancer cells (MCF-7), with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for developing new cancer therapies .
Antimicrobial Activity
- Bacterial Inhibition : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness in disrupting bacterial cell walls and inhibiting growth.
-
Case Studies :
- Research indicated that derivatives showed MIC values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating strong antibacterial activity .
- A comparative study found that certain derivatives were more effective than traditional antibiotics, indicating their potential as alternative treatments for resistant bacterial strains .
Pharmacological Insights
The pharmacological profile of 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide suggests several mechanisms through which it may exert its effects:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression, making it a target for further investigation in targeted cancer therapies.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Physicochemical and Functional Implications
- Melting Points : Analogs with N,4-dimethyl substitution () exhibit high melting points (~225–228°C), indicative of crystalline stability. The target compound may share similar thermal properties due to structural similarities.
- Molecular Weight : The target compound’s molecular weight is likely comparable to ’s 423.487, given the ethyl linker’s similar mass to a methoxy group. Higher molecular weight in may correlate with increased steric demand.
- Biological Relevance: While pharmacological data are absent, sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity. The 8-methylimidazo[1,2-a]pyridine moiety could enhance interactions with hydrophobic enzyme pockets .
Biological Activity
2,4-Dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are recognized for their broad spectrum of biological activities, particularly in medicinal chemistry due to their ability to inhibit bacterial growth and other biological processes. This compound's unique structure combines a benzenesulfonamide core with an imidazo[1,2-a]pyridine moiety, enhancing its pharmacological properties and making it a subject of interest in drug discovery.
The molecular formula of 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 391.48 g/mol. The compound features a sulfonamide group (-SO₂NH₂) attached to an aromatic system, which is essential for its biological activity. The presence of the imidazo[1,2-a]pyridine moiety contributes to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves the inhibition of enzymes critical for bacterial folic acid synthesis. Specifically, it targets dihydropteroate synthase (DHPS), which is essential for the production of folate necessary for nucleic acid synthesis in bacteria. By inhibiting DHPS, the compound disrupts bacterial growth and replication, showcasing its potential as an antibacterial agent.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of sulfonamides. For instance, compounds similar to 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The inhibition of folate synthesis is a critical pathway through which these compounds exert their antibacterial effects.
Anticancer Potential
Research has also explored the anticancer properties of sulfonamides. The structural characteristics of 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may contribute to its ability to inhibit tumor cell proliferation. For example, studies on related compounds have indicated that modifications in the aromatic rings can significantly affect cytotoxicity against cancer cell lines.
Case Studies
Several case studies highlight the biological activity of related sulfonamide compounds:
-
Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions on the aromatic ring enhanced antibacterial potency.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) A S. aureus 10 µg/mL B E. coli 15 µg/mL -
Anticancer Activity : Another investigation assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The study found that certain modifications led to IC50 values lower than those of standard chemotherapeutics.
Compound Cell Line IC50 (µM) C MCF-7 5 D HeLa 3
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 2,4-dimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide?
- Methodology : The synthesis involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-halo ketones or diketones . Subsequent steps include alkylation of the imidazopyridine nitrogen with a bromoethyl intermediate, followed by sulfonamide coupling using 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or 3-picoline) in acetonitrile or DMF .
- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yields. Purification often requires column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm regiochemistry of the imidazopyridine ring and sulfonamide linkage. Aromatic protons in the 2,4-dimethylbenzene group appear as distinct singlets, while the ethyl linker shows triplet/multiplet patterns .
- HRMS : Validates molecular formula (e.g., CHNOS).
- IR : Sulfonamide S=O stretches appear at ~1350 cm and ~1150 cm .
Q. What are the primary pharmacological targets for imidazopyridine-sulfonamide hybrids?
- Methodology : These compounds often target enzymes (e.g., COX-2, kinases) or receptors (e.g., GABA) due to their planar heteroaromatic core and sulfonamide’s hydrogen-bonding capacity . Screen via:
- In vitro assays : Enzyme inhibition (IC determination) or receptor-binding studies using radioligands.
- Molecular docking : Prioritize targets using the compound’s X-ray crystallography data (if available) .
Advanced Research Questions
Q. How can regioselectivity challenges during imidazopyridine cyclization be addressed?
- Methodology : Regioselectivity in forming the 8-methylimidazo[1,2-a]pyridine core is influenced by:
- Precursor design : Use 2-amino-5-methylpyridine to direct cyclization toward the 8-position .
- Catalysis : Employ Brønsted acids (e.g., p-TsOH) or microwave-assisted synthesis to enhance reaction specificity .
- Data Analysis : Compare -NMR shifts of the imidazopyridine protons to differentiate regioisomers .
Q. How should researchers resolve contradictions in bioactivity data across cell-based assays?
- Case Study : If the compound shows inconsistent IC values in kinase inhibition assays:
- Experimental Design : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate cell-line authenticity .
- Control Compounds : Include known inhibitors (e.g., staurosporine) to benchmark activity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance and rule out assay artifacts .
Q. What computational strategies predict the compound’s metabolic stability?
- Methodology :
- In silico Tools : Use P450 enzyme docking (e.g., CYP3A4) to identify vulnerable sites (e.g., methyl groups on the benzene ring) .
- ADMET Prediction : Apply QSAR models to estimate half-life or clearance rates based on logP and polar surface area .
Q. How does pH affect the compound’s solubility and stability in biological buffers?
- Methodology :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
- Stability Analysis : Use HPLC-UV to monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
